molecular formula C16H20N2O3S B604253 5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide CAS No. 1428152-40-2

5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B604253
CAS No.: 1428152-40-2
M. Wt: 320.4g/mol
InChI Key: DZBCKWZMUNXUNZ-UHFFFAOYSA-N
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Description

5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure, featuring both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzene sulfonamide core and the subsequent introduction of the ethoxy and pyridinyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-2,6-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
  • 5-methoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
  • 5-ethoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide

Uniqueness

5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both ethoxy and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1428152-40-2

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4g/mol

IUPAC Name

5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-5-21-14-10-15(13(4)9-12(14)3)22(19,20)18-16-8-11(2)6-7-17-16/h6-10H,5H2,1-4H3,(H,17,18)

InChI Key

DZBCKWZMUNXUNZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=NC=CC(=C2)C

Origin of Product

United States

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